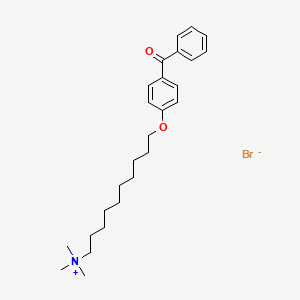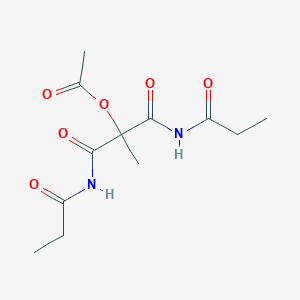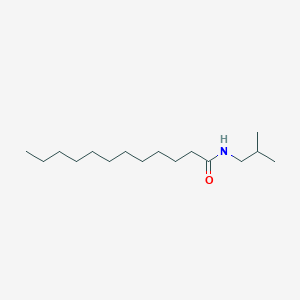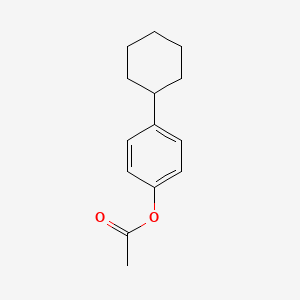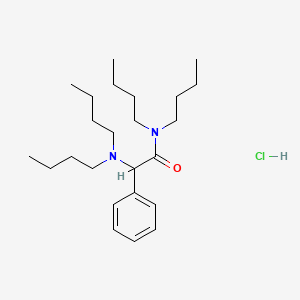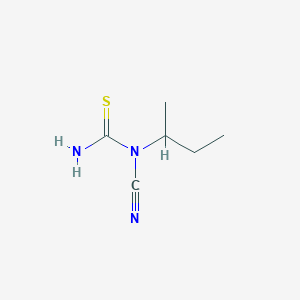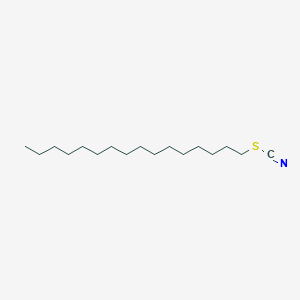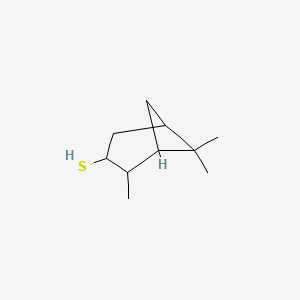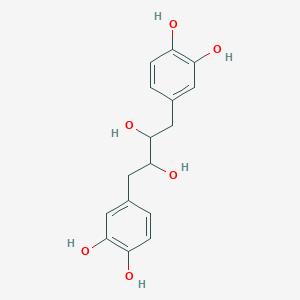
4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,3-dihydroxybutane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a suitable dihydroxybutane precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,2-diol reacts with 2,3-dihydroxybutane-1,4-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,3-Butadiynl-1,4-diyl)dibenzaldehyde
- 4,4’-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Uniqueness
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is unique due to its specific dihydroxybutane linker, which imparts distinct chemical and physical properties
Properties
CAS No. |
65987-47-5 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dihydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O6/c17-11-3-1-9(5-13(11)19)7-15(21)16(22)8-10-2-4-12(18)14(20)6-10/h1-6,15-22H,7-8H2 |
InChI Key |
NEJYQCJBOMEZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(CC2=CC(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
